1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone
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Overview
Description
1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring and a pyrrole ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with an appropriate aldehyde or ketone.
Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrrole rings through a suitable linker, such as an ethanone group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C20H26N2O3/c1-14-7-8-15(2)22(14)13-20(23)21-11-5-6-18(21)17-10-9-16(24-3)12-19(17)25-4/h7-10,12,18H,5-6,11,13H2,1-4H3 |
InChI Key |
IWDJSCQEFGMVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCCC2C3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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